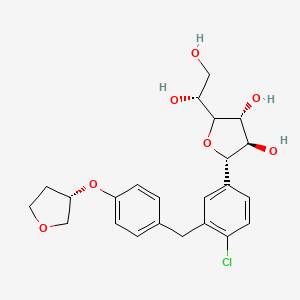
(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol (Empagliflozin Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the chloro and benzyl groups, and the addition of the dihydroxyethyl group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiolates. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives.
科学研究应用
(2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol shares similarities with other compounds that have tetrahydrofuran rings, chloro groups, or benzyl groups.
Uniqueness
- The unique combination of functional groups and chiral centers in (2S,3R,4R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol sets it apart from other similar compounds. This uniqueness contributes to its potential applications and the interest it has garnered in scientific research.
属性
分子式 |
C23H27ClO7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22-,23?/m0/s1 |
InChI 键 |
RAQUDPJZAZMKRD-ZJRXGUEDSA-N |
手性 SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H](C(O4)[C@@H](CO)O)O)O)Cl |
规范 SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


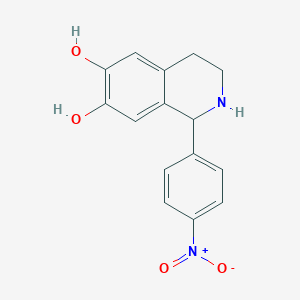

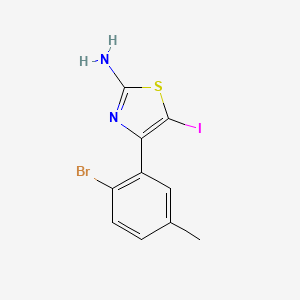
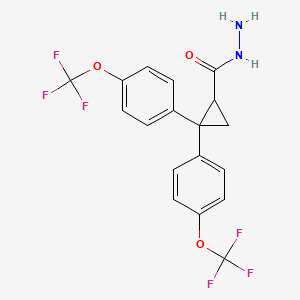
![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)
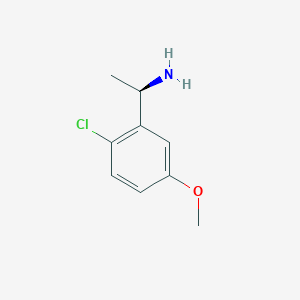
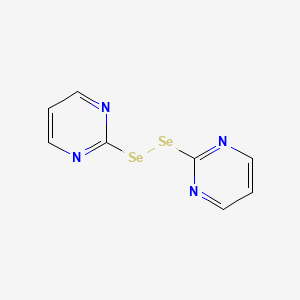

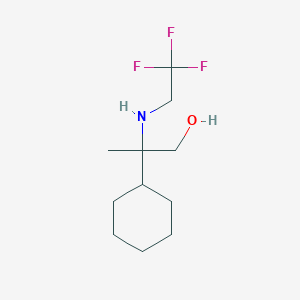
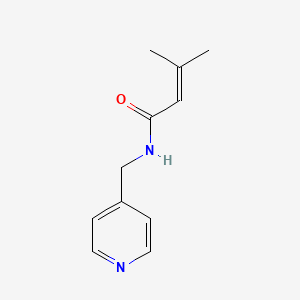
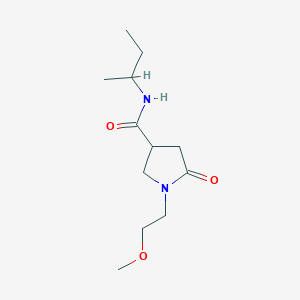
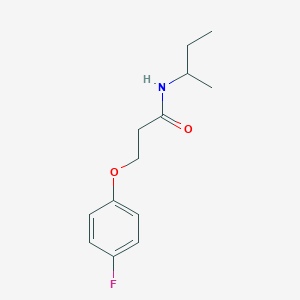
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
